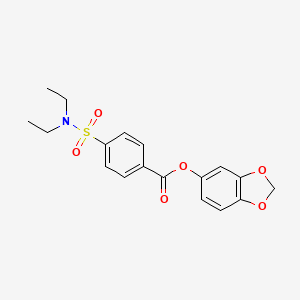

![molecular formula C42H36O6 B1225367 Calix[6]arene CAS No. 96107-95-8](/img/structure/B1225367.png)

Calix[6]arene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Calix[6]arene involves several methods, including condensation reactions between phenolic precursors and formaldehyde. These reactions lead to the formation of the macrocyclic framework. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. Notably, the active template approach, utilizing metal ions to guide the assembly of axle precursors around the macrocyclic cavity, has been successful in creating mechanically interlocked molecules containing Calix[6]arene .

Molecular Structure Analysis

Calix[6]arene’s structure comprises six phenolic units (aromatic rings) connected by methylene bridges. The upper rim of the macrocycle exhibits unique properties, allowing selective threading of axle-like components. The nonsymmetric arrangement of the wheels encircling the axle leads to diverse sequence isomers in 3rotaxanes. The three-dimensional architecture of Calix[6]arene plays a crucial role in its reactivity and binding properties .

Chemical Reactions Analysis

Wissenschaftliche Forschungsanwendungen

Calixarenes, including Calix[6]arene, are a type of macrocyclic compound that have been widely used in various scientific fields due to their unique three-dimensional structure and the ease with which they can be synthesized and functionalized .

-

Pharmaceutical Applications : Calixarenes are used as pharmaceutical intermediates . They have been studied for their cytotoxic activity against different human cancer cells . For example, derivatives of calix4arene were synthesized and their cytotoxic properties were investigated. The results showed that these derivatives inhibited the proliferation of various cancer cells in a dose-dependent manner .

-

Biotechnology : The ability of calixarene derivatives to form stable complexes with biomolecules allows them to be applied in the field of biotechnology . They can be used for the development of biosensors .

-

Organic Synthesis : Calixarenes are used in organic synthesis . They can act as host molecules for molecular recognition, sensing and self-assembly, catalysis, and nanotechnology .

-

Purification and Chromatography : Calixarenes are used in purification processes and chromatography . Their ability to form complexes with various ions and organic compounds makes them useful in these applications .

-

Catalysis : Calixarenes have been used as catalysts in various chemical reactions . Their three-dimensional structure and the ability to form complexes with various ions and organic compounds contribute to their effectiveness as catalysts .

-

Nanotechnology : Calixarenes have been used in the field of nanotechnology . Their unique structure and the ability to form complexes with various ions and organic compounds make them suitable for the development of nanomaterials .

-

Dopamine Detection : Calix[n]arenes play a role in the detection of dopamine . Dopamine is a type of neurotransmitter, and its detection is crucial in diagnosing and treating various neurological disorders.

-

Drug Delivery Systems : Calix[n]arenes are used in the design of vesicles and liposomes, which are employed in the manufacture of systems for controlled release drugs used in the treatment of cancer .

-

Improving Drug Solubility : Calix[n]arenes can improve the solubility of certain drugs, such as testosterone and anthelmintic drugs . This can enhance the effectiveness of these drugs.

-

Biocompatibility of Biomaterials : Calix[n]arenes can enhance the biocompatibility of biomaterials useful for the manufacture of synthetic organs . This can improve the performance and safety of these synthetic organs.

-

Gel Formation : Calixarenes are recognized as a new generation of host molecules, and are frequently used as building blocks in supramolecular assemblies . They have been used to form molecular gels, which have applications in various fields, including the uptake of non-ionic organic molecules from aqueous or gas phases, and catalytic activities .

-

Molecular Recognition : Calix[n]arene is an attractive host for molecular recognition due to its accessibility through the hollow cavity and shallow bowl shape . It has been used as a receptor over the last 30 years .

Certainly, here are some additional applications of Calix6arene:

-

Superbase Derivatives : Superbase derivatives of calix4arene have been synthesized and found to be much more cytotoxic than L-proline derivatives of calix4arene . These compounds have a higher potential to be used in human cancer treatment due to their superbase properties .

-

Host-Guest Recognition of Toxicological Molecules : Calixarenes are promising for application in the area of host–guest recognition of toxicological molecules . Their synthetic availability, low toxicity, and presence of reactive sides make them relevant within supramolecular chemistry .

-

Building Blocks of Supramolecular Complexes : Calixarene oligomers can be utilized as building blocks of supramolecular complexes . They can also be used for the synthesis of calixarene polymers .

-

Purification : Various applications of calixarenes are used in purification .

-

Ion Selective Electrodes : Calixarenes can be used in ion selective electrodes .

-

Phase Transfer : Calixarenes can be used in phase transfer .

-

Transport Across Membranes : Calixarenes can be used for transport across membranes .

-

Self-Assembling Monolayers : Calixarenes can be used in self-assembling monolayers .

Eigenschaften

IUPAC Name |

heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H36O6/c43-37-25-7-1-8-26(37)20-28-10-3-12-30(39(28)45)22-32-14-5-16-34(41(32)47)24-36-18-6-17-35(42(36)48)23-33-15-4-13-31(40(33)46)21-29-11-2-9-27(19-25)38(29)44/h1-18,43-48H,19-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSWUKWFQCVKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC6=CC=CC(=C6O)CC7=CC=CC1=C7O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369268 | |

| Record name | Calix[6]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calix[6]arene | |

CAS RN |

96107-95-8 | |

| Record name | Calix[6]arene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96107-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calix[6]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calix[6]arene (contains ca. 5% Benzene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

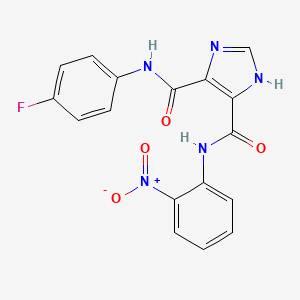

![N'-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B1225284.png)

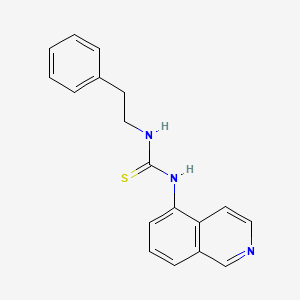

![4-[[4-(Benzenesulfonyl)-1-piperazinyl]-oxomethyl]-2-methyl-1-phthalazinone](/img/structure/B1225286.png)

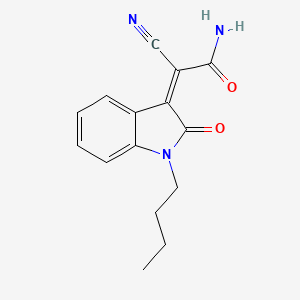

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone](/img/structure/B1225287.png)

![1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea](/img/structure/B1225290.png)

![4-(dimethylamino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B1225291.png)

![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B1225292.png)

![2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone](/img/structure/B1225302.png)

![1-[6-Amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-3-butyl-1-ethylurea](/img/structure/B1225305.png)

![4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1225310.png)

![3-(4-Butyl-3-oxo-2-quinoxalinyl)propanoic acid [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] ester](/img/structure/B1225311.png)